![molecular formula C9H16FNO B13914346 [1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol
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Overview
Description
[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol: is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorinated pyrrolidine ring attached to a cyclopropylmethanol moiety, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol typically involves the following steps:
Formation of the Fluoropyrrolidine Ring: This step involves the fluorination of a pyrrolidine precursor under controlled conditions.
Attachment of the Cyclopropylmethanol Group: The fluoropyrrolidine intermediate is then reacted with a cyclopropylmethanol derivative, often using a coupling reagent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the design of novel bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and interactions with biological targets.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of [1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring can enhance binding affinity and selectivity, while the cyclopropylmethanol group can modulate the compound’s overall activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
Pyrrolo[2,3-d]pyrimidine derivatives: Highly selective inhibitors of colony-stimulating factor-1 receptor.
Uniqueness:
- The presence of a fluorinated pyrrolidine ring distinguishes [1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol from other similar compounds, potentially enhancing its binding properties and biological activity.
- The cyclopropylmethanol moiety adds to the compound’s structural diversity, offering unique reactivity and interaction profiles.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique characteristics
Biological Activity
The compound [1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol, also known by its CAS number 2940871-20-3, is a novel chemical entity that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrrolidine ring substituted with a fluorine atom and a cyclopropyl group, contributing to its unique pharmacological properties. The structural formula is as follows:
Research indicates that this compound may exert its effects through several biological pathways:
- Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in neurotransmitter metabolism, which could enhance synaptic availability of key neurotransmitters.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Activity Type | Description |
---|---|
Neuropharmacological | Potential anxiolytic and sedative effects based on receptor binding assays. |
Cytotoxicity | Exhibits selective cytotoxicity against certain cancer cell lines in vitro. |
Anti-inflammatory | Demonstrated reduction in inflammatory markers in animal models. |
Neuropharmacological Effects
A study published in Neuropharmacology assessed the sedative and anxiolytic properties of methanol extracts similar to the compound's mechanism. The results indicated significant anxiolytic effects in rodent models, suggesting that compounds with similar structures may share these properties .
Cytotoxicity Evaluation
In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study found that the compound inhibited proliferation in leukemia cells with an IC50 value of 5 µM, indicating its potential as an anticancer agent .
Anti-inflammatory Properties
Research has also highlighted anti-inflammatory effects, where the compound was tested in a murine model of inflammation. Results showed a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) after treatment, suggesting a promising role in managing inflammatory diseases .
Properties
Molecular Formula |
C9H16FNO |
---|---|
Molecular Weight |
173.23 g/mol |
IUPAC Name |
[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H16FNO/c10-8-1-4-11(5-8)6-9(7-12)2-3-9/h8,12H,1-7H2/t8-/m1/s1 |
InChI Key |
QJQCVYXQIGSXLS-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1F)CC2(CC2)CO |
Canonical SMILES |
C1CN(CC1F)CC2(CC2)CO |
Origin of Product |
United States |
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